2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid
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Overview
Description
Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . The benzoic acid moiety is a common fragment in pharmaceutical compounds and is known for its antimicrobial properties .
Synthesis Analysis
Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 . The benzoic acid moiety can be synthesized through various methods, including the oxidation of benzyl derivatives or the Grignard reaction .Molecular Structure Analysis
The tetrazole ring is planar and aromatic. It has a dipole moment due to the difference in electronegativity between the carbon and nitrogen atoms . The benzoic acid moiety consists of a benzene ring attached to a carboxylic acid group .Chemical Reactions Analysis
Tetrazoles can undergo various reactions, including nucleophilic substitution, reduction, and cycloaddition . Benzoic acid can react with bases to form salts, with alcohols to form esters, and can be reduced to benzaldehyde or benzyl alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and substituents. In general, tetrazoles are stable but can decompose if heated, releasing nitrogen gas . Benzoic acid is a solid at room temperature and is soluble in many organic solvents .Mechanism of Action
Target of Action
Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with active metals to produce new compounds . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Tetrazoles are known to form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles and can stabilize the negative charge by delocalization
Pharmacokinetics
Tetrazoles are known to dissolve in water and acetonitrile , which could potentially influence their bioavailability
Result of Action
Tetrazoles are known to form stable metallic compounds and molecular complexes . The specific effects of this compound would need further investigation.
Action Environment
Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They also react vigorously when exposed to shock, fire, and heat on friction
Safety and Hazards
Future Directions
The future directions would depend on the specific applications of the compound. Tetrazoles are being studied for use in various areas, including medicinal chemistry, materials science, and as ligands in coordination chemistry . Benzoic acid and its derivatives are used in a wide range of industries, including food, cosmetics, and pharmaceuticals .
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4S/c1-13-9(10-11-12-13)19-7-3-2-5(14(17)18)4-6(7)8(15)16/h2-4H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOHBELMYVQRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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